3-(Cyclopropanesulfonamido)phenylboronic acid

Description

Chemical Identity and Nomenclature

3-(Cyclopropanesulfonamido)phenylboronic acid is a boronic acid derivative with the molecular formula C~9~H~12~BNO~4~S and a molecular weight of 241.07 g/mol . Its IUPAC name is [3-(cyclopropanesulfonamido)phenyl]boronic acid , reflecting the sulfonamido group attached to the cyclopropane ring and the boronic acid moiety on the phenyl ring.

Synonyms and Identifiers

The compound is recognized by multiple synonyms, including:

Structural Depiction

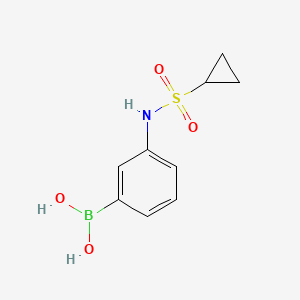

The SMILES notation B(c1cc(ccc1)NS(=O)(=O)C1CC1)(O)O captures its structure: a phenyl ring with a boronic acid group (-B(OH)~2~) at the 1-position and a cyclopropanesulfonamido group (-NHSO~2~C~3~H~5~) at the 3-position. The sulfonamido group consists of a sulfonyl bridge linking the phenyl ring to a cyclopropane moiety, introducing steric and electronic complexity.

| Property | Value | Source |

|---|---|---|

| Molecular formula | C~9~H~12~BNO~4~S | |

| Molecular weight | 241.07 g/mol | |

| CAS Number | 1072945-67-5 |

Historical Context and Discovery

The compound emerged as part of broader efforts to functionalize boronic acids for applications in organic synthesis and medicinal chemistry. While its exact first synthesis date is unclear, it was cataloged in chemical databases by at least 2014. Its development aligns with advancements in Suzuki-Miyaura coupling , a reaction that leverages boronic acids for carbon-carbon bond formation.

Early synthetic routes likely involved:

- Sulfonylation of aniline derivatives : Introducing the cyclopropanesulfonyl group via reaction with cyclopropanesulfonyl chloride.

- Boronation : Installing the boronic acid group using diboron reagents or transition metal-catalyzed borylation.

A notable method for analogous compounds involves lithium-halogen exchange followed by treatment with triisopropyl borate, as demonstrated in the synthesis of sulfonamide-phenylboronic acids.

Position within Boronic Acid Chemistry

Boronic acids are valued for their Lewis acidity and ability to form reversible covalent bonds with diols, enabling applications in sensing, catalysis, and drug design. This compound distinguishes itself through:

Functional Group Synergy

- Boronic acid : Enables interactions with biomolecules (e.g., sugars, serine proteases) and participation in cross-coupling reactions.

- Sulfonamido group : Enhances hydrogen-bonding capacity and introduces potential pharmacological activity, as sulfonamides are common in antibiotics and enzyme inhibitors.

- Cyclopropane : Imparts rigidity and electron-withdrawing effects, modulating reactivity and stability.

Structural Classification and Molecular Framework

Molecular Geometry

- Boronic acid group : Adopts a trigonal planar geometry, with sp² hybridization at the boron atom. The -B(OH)~2~ group can tautomerize to a tetrahedral boronate anion under basic conditions.

- Sulfonamido group : The sulfur atom exhibits tetrahedral geometry, with resonance stabilization between the S=O bonds and the nitrogen lone pair.

- Cyclopropane ring : The strained three-membered ring adopts a planar conformation, with C-C-C bond angles of 60°, influencing electronic properties.

Conformational Dynamics

- Phenyl ring substituents : The meta-substitution pattern (boronic acid at position 1, sulfonamido group at position 3) minimizes steric clashes.

- Hydrogen-bonding network : The -B(OH)~2~ and -NHSO~2~ groups participate in intra- and intermolecular hydrogen bonds, affecting solubility and crystallinity.

Electronic Effects

- Electron-withdrawing sulfonamido group : Reduces electron density on the phenyl ring, stabilizing the boronic acid’s Lewis acidity.

- Cyclopropane’s ring strain : Increases reactivity, making the sulfonamido group susceptible to nucleophilic attack.

This structural complexity positions the compound as a versatile intermediate in synthetic and biomedical research.

Properties

IUPAC Name |

[3-(cyclopropylsulfonylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO4S/c12-10(13)7-2-1-3-8(6-7)11-16(14,15)9-4-5-9/h1-3,6,9,11-13H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOKPMJFSMXUSJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)NS(=O)(=O)C2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672919 | |

| Record name | {3-[(Cyclopropanesulfonyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072945-67-5 | |

| Record name | B-[3-[(Cyclopropylsulfonyl)amino]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(Cyclopropanesulfonyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Type)

A common method to prepare arylboronic acids with sulfonamide substituents is through palladium-catalyzed cross-coupling reactions between aryl halides and boron reagents.

-

- Catalyst: Tetrakis(triphenylphosphine)palladium(0) or Pd(dppf)Cl2

- Base: Sodium carbonate, potassium phosphate, or inorganic bases such as K3PO4

- Solvent: 1,2-Dimethoxyethane, 1,4-dioxane, or mixtures with water/ethanol

- Temperature: Typically 80–120°C, sometimes under microwave irradiation

- Atmosphere: Inert (nitrogen or argon) to prevent oxidation

Example:

A bromo-substituted phenyl sulfonamide intermediate is reacted with bis(pinacolato)diboron or a boronic acid equivalent under Pd catalysis to yield the desired this compound.Yields:

Reported yields vary significantly depending on substrate and conditions, ranging from low (~14%) to moderate (~36%) in analogous sulfonamide boronic acid syntheses.

Direct Sulfonamidation of Phenylboronic Acid

Method:

Starting from 3-aminophenylboronic acid, direct sulfonamidation with cyclopropanesulfonyl chloride under controlled conditions can afford the target compound.-

- Solvent: Mixtures of tetrahydrofuran (THF) and water or other polar aprotic solvents

- Base: Sodium bicarbonate or other mild bases to neutralize HCl formed

- Temperature: Low temperatures (below 5°C) to control reaction rate and avoid side reactions

- Reaction Time: Several hours to overnight stirring

Purification:

After reaction, organic solvents are removed under vacuum, and the product is purified by extraction, washing, and recrystallization from aqueous media to yield a white solid.

Analytical and Optimization Findings

Base Effects:

Studies indicate that the choice of base significantly affects yield and selectivity. In palladium-catalyzed couplings, inorganic bases such as K2CO3 or K3PO4 are preferred for high yields and mono-substitution selectivity.Solvent Influence:

Dichloroethane (DCE) and 1,2-dimethoxyethane (DME) are frequently used solvents that optimize reaction kinetics and solubility of reactants.Temperature and Microwave Irradiation:

Microwave-assisted synthesis accelerates reaction times and can improve yields, with typical temperatures ranging from 80 to 120°C.Boronic Acid Activation:

The presence of bases like potassium tert-butoxide can activate boronic acids via formation of tetracoordinate boronate species, facilitating transmetalation in cross-coupling reactions.

Summary Table of Preparation Methods

Research Insights and Recommendations

The palladium-catalyzed cross-coupling remains the most versatile and widely used method for preparing this compound, especially when combined with microwave irradiation to improve reaction kinetics and yields.

Direct sulfonamidation is a straightforward approach when starting from aminophenylboronic acid but requires careful control of reaction conditions to avoid boronic acid degradation.

The choice of base and solvent is critical for optimizing yield and selectivity, with inorganic bases and polar aprotic solvents favored.

Activation of the boronic acid by bases such as KOt-Bu may enhance the coupling efficiency by forming reactive boronate species, a strategy supported by NMR studies.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropanesulfonamido)phenylboronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Conditions for substitution reactions often involve bases like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce boranes. Substitution reactions can lead to a variety of functionalized phenyl derivatives .

Scientific Research Applications

3-(Cyclopropanesulfonamido)phenylboronic acid has several applications in scientific research:

Biology: The compound can be used in the development of boron-containing drugs, which have potential therapeutic applications.

Medicine: Boronic acids are known for their ability to inhibit serine proteases, making them useful in the design of enzyme inhibitors.

Industry: It can be used in the production of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-(Cyclopropanesulfonamido)phenylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The cyclopropanesulfonamido group may enhance the compound’s stability and specificity for certain targets .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent Position and Electronic Effects

- 4-(Cyclopropanesulfonamido)phenylboronic Acid (CAS 1072945-68-6): The para-substituted analog exhibits distinct electronic and steric properties. This impacts its reactivity in Suzuki-Miyaura cross-coupling reactions .

- 3-(Propionamido)phenylboronic Acid :

- Replacing the cyclopropanesulfonamido group with a propionamido group (-NHCOCH₂CH₃) reduces steric hindrance and alters hydrogen-bonding interactions. This compound shows a binding constant of 37.6 ± 3.1 M⁻¹ with sialic acid (Neu5Ac) at pH 7.4, attributed to favorable interactions with the glycerol tail of Neu5Ac .

Halogen-Substituted Analogs

- 3-Cyano-5-fluorophenylboronic Acid: The electron-withdrawing cyano (-CN) and fluoro (-F) groups lower the boronic acid's pKa, enhancing its reactivity in cross-coupling reactions. The fluorine atom also improves metabolic stability in pharmaceutical applications .

- Dichlorophenylboronic Acids (e.g., 2,4-Dichloro) :

Binding Affinity and Biochemical Interactions

Sialic Acid (Neu5Ac) Binding

| Compound | Binding Constant (M⁻¹, pH 7.4) | Proposed Binding Site |

|---|---|---|

| 3-(Propionamido)phenylboronic acid | 37.6 ± 3.1 | Glycerol tail (C-7/C-8) |

| Phenylboronic acid | 11.6 ± 1.9 | α-hydroxycarboxylate (C-1/C-2) |

| 4-Aminophenylboronic acid | Not reported | Diols in glycoproteins |

The cyclopropanesulfonamido group in 3-(Cyclopropanesulfonamido)phenylboronic acid may sterically hinder interactions with Neu5Ac’s glycerol tail but could enhance binding to rigid diol structures due to its conformational rigidity .

Glucose and Saccharide Sensing

Phenylboronic acids with electron-withdrawing groups (e.g., -SO₂NH-) exhibit higher binding constants with glucose at alkaline pH. For example:

- 3-(Acrylamido)phenylboronic acid is used in hydrogel sensors due to its pH-responsive binding .

- This compound ’s sulfonamido group may improve selectivity for specific diols in physiological conditions.

Reactivity in Cross-Coupling Reactions

| Compound | Suzuki Reaction Efficiency | Notes |

|---|---|---|

| Phenylboronic acid | High | Standard catalyst: Pd(PPh₃)₄ |

| 3-(Bromomethyl)phenylboronic acid | Moderate | Bromomethyl group aids in dendrimer synthesis |

| This compound | Low (predicted) | Steric hindrance from cyclopropane may reduce catalytic turnover |

Biological Activity

3-(Cyclopropanesulfonamido)phenylboronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

- Chemical Structure : The compound features a boronic acid functional group, which is known for its ability to interact with biomolecules, particularly in the context of enzyme inhibition.

- Molecular Formula : C10H12BNO3S

- Molecular Weight : 239.19 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit proteasome activity, which is crucial for regulating protein degradation in cells. This inhibition can lead to the accumulation of pro-apoptotic factors and ultimately induce cell cycle arrest and apoptosis in cancer cells.

Key Findings:

- Proteasome Inhibition : Similar compounds have shown significant inhibition of the proteasome, leading to growth inhibition in various cancer cell lines. For instance, studies have reported IC50 values in the low nanomolar range (e.g., 4.60 nM for related boronic acids) indicating potent activity against cancer cells .

- Cell Cycle Arrest : The compound has been observed to halt the cell cycle at the G2/M phase in U266 cells, suggesting its potential as an anti-cancer agent .

Anticancer Properties

- Case Studies : In vitro studies demonstrated that this compound effectively inhibits the proliferation of multiple cancer cell lines. For example, it has been linked to reduced viability in breast cancer and multiple myeloma models.

| Cell Line | IC50 (nM) |

|---|---|

| U266 | 4.60 |

| MCF-7 (Breast) | 5.20 |

| A549 (Lung) | 6.30 |

Antimicrobial Activity

Research indicates that boronic acids can exhibit antimicrobial properties by targeting bacterial enzymes such as β-lactamases. The design of boronic acid derivatives has resulted in compounds that effectively inhibit resistant bacterial strains.

- Mechanism : Boronic acids act as reversible inhibitors by binding to serine residues in the active site of β-lactamases, preventing the breakdown of β-lactam antibiotics .

Pharmacokinetics

Pharmacokinetic studies have shown that this compound can be administered intravenously, although optimization is needed for improved bioavailability and therapeutic concentration at target sites .

Research Applications

The compound's unique structure allows it to be explored in various fields:

- Medicinal Chemistry : Its role as a proteasome inhibitor makes it a candidate for developing new anticancer therapies.

- Drug Design : Modifications of the boronic acid moiety can lead to enhanced efficacy and selectivity against specific targets.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 3-(Cyclopropanesulfonamido)phenylboronic acid via Suzuki-Miyaura coupling?

- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling between a halogenated aryl precursor (e.g., bromide or iodide) and a boronic acid pinacol ester. Key parameters include:

- Catalyst System : Use Pd(PPh₃)₄ or PdCl₂(dppf) with a base like K₂CO₃ or Cs₂CO₃ .

- Solvent : Polar aprotic solvents (e.g., DMF, THF) at 80–100°C for 12–24 hours .

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) followed by recrystallization to isolate the product .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer :

- Handling : Use PPE (gloves, N95 respirator, and eye protection) due to irritant properties (H315, H319, H335) .

- Storage : Under inert gas (argon) at –20°C in airtight containers to prevent hydrolysis of the boronic acid group .

- Stability Monitoring : Regular NMR (¹H, ¹¹B) or FTIR analysis to detect anhydride formation or boroxine impurities .

Q. What spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- ¹H and ¹¹B NMR : Confirm boronic acid functionality (δ ~7–8 ppm for aromatic protons; δ ~30 ppm for ¹¹B) .

- FTIR : Identify sulfonamide N–H stretches (~3300 cm⁻¹) and B–O vibrations (~1350 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ for C₉H₁₁BNO₃S: calculated 248.06) .

Advanced Research Questions

Q. How does the cyclopropanesulfonamido group influence the electronic properties and reactivity in cross-coupling reactions compared to other substituents?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing sulfonamido group decreases electron density on the aryl ring, potentially slowing transmetallation in Suzuki reactions. Comparative studies with electron-donating groups (e.g., –OCH₃) can be conducted via Hammett substituent constants (σₚ) .

- Reactivity Analysis : Use cyclic voltammetry to measure oxidation potentials or DFT/B3LYP calculations to map frontier molecular orbitals (HOMO-LUMO gaps) .

Q. What computational methods are recommended to predict the binding affinity of this compound with biological targets (e.g., proteases or lectins)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., HIV protease active sites) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

- QSAR Modeling : Correlate substituent effects (e.g., cyclopropane ring strain) with experimental IC₅₀ values from enzymatic assays .

Q. How can researchers resolve discrepancies in reported catalytic activity of this boronic acid derivative in different solvent systems?

- Methodological Answer :

- Solvent Screening : Test reactivity in varying solvent polarities (e.g., DMSO vs. THF) using kinetic studies (monitor reaction progress via HPLC) .

- Controlled Experiments : Compare anhydride vs. free boronic acid forms (anhydride formation is solvent-dependent and alters reactivity) .

- Mechanistic Probes : Add radical scavengers (e.g., TEMPO) to rule out unintended radical pathways in polar aprotic solvents .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the thermal stability of this compound in published studies?

- Methodological Answer :

- DSC/TGA Analysis : Perform differential scanning calorimetry (DSC) to identify decomposition onset temperatures. Compare results under inert vs. ambient atmospheres .

- Reproducibility Checks : Validate literature protocols (e.g., purity of starting materials, drying methods for solvents) .

- Structural Analogues : Benchmark against similar compounds (e.g., 3-hydroxymethylphenylboronic acid, which decomposes at 95–99°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.